ethyl 2-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazole-4-carbaldehyde with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their biological activities, including antiviral and anticancer properties.
Isoindoline Derivatives: Investigated for their potential as antipsychotic agents and in the treatment of Alzheimer’s disease.
Uniqueness
Ethyl 2-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Ethyl 2-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Molecular Formula: C19H15IN4OS
Molecular Weight: 474.3 g/mol
IUPAC Name: this compound
The compound features a pyrazole ring and a benzothiophene structure that contribute to its biological activity. The presence of an iodine atom in the phenyl group enhances the compound's reactivity and potential for interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. These interactions can modulate enzyme activity or receptor signaling pathways. For instance:
- Enzyme Inhibition: The compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in the pyrimidine biosynthesis pathway. This inhibition has implications for its use as an immunosuppressive agent in conditions such as autoimmune diseases and certain cancers .
- Antioxidant Activity: Similar compounds have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress-related damage in cells .
Biological Activity Data
Case Studies
Recent studies have evaluated the efficacy of ethyl 2-{...} in various biological contexts:
- Immunosuppressive Effects: A study demonstrated that derivatives of similar structures inhibited lymphocyte proliferation and cytokine production, indicating potential for treating autoimmune conditions .
- Anticancer Properties: Screening of drug libraries identified this compound as having significant cytotoxic effects on multicellular spheroids, which are more representative of in vivo tumor environments compared to traditional monolayer cultures .
- Antioxidant Mechanisms: Research indicated that compounds with similar structures could reduce reactive oxygen species (ROS) levels in cellular models, contributing to their protective effects against oxidative stress .
Properties
Molecular Formula |
C22H22IN3O3S |
---|---|
Molecular Weight |
535.4 g/mol |
IUPAC Name |
ethyl 2-[(E)-[2-(4-iodophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H22IN3O3S/c1-3-29-22(28)19-16-6-4-5-7-18(16)30-20(19)24-12-17-13(2)25-26(21(17)27)15-10-8-14(23)9-11-15/h8-12,25H,3-7H2,1-2H3/b24-12+ |
InChI Key |
CSJWSQHFZFTEIK-WYMPLXKRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(NN(C3=O)C4=CC=C(C=C4)I)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(NN(C3=O)C4=CC=C(C=C4)I)C |
Origin of Product |
United States |
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